3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-7-yl methyl sulfide
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Overview
Description
3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-7-yl methyl sulfide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyridazin core, which is a fused heterocyclic system, and a methyl sulfide group, which contributes to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-7-yl methyl sulfide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyridazin core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and diketones under acidic or basic conditions.
Introduction of the methyl sulfide group: This step often involves the use of methylating agents like methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-7-yl methyl sulfide can undergo various chemical reactions, including:
Oxidation: The methyl sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Aryl halides, catalysts like palladium or copper complexes.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-7-yl methyl sulfide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features and reactivity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-7-yl methyl sulfide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-7-yl methyl sulfide: Lacks the 3,4-dimethyl substitution, which may affect its reactivity and biological activity.
3,4-dimethyl-2-phenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl methyl sulfide: Lacks the 4-methylphenyl group, which may influence its binding affinity and specificity.
Uniqueness
The presence of both the 3,4-dimethyl and 4-methylphenyl groups in 3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-7-yl methyl sulfide contributes to its unique chemical and biological properties. These structural features enhance its reactivity, stability, and potential for interaction with various biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H16N4S |
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Molecular Weight |
284.4 g/mol |
IUPAC Name |
3,4-dimethyl-2-(4-methylphenyl)-7-methylsulfanylpyrazolo[3,4-d]pyridazine |
InChI |
InChI=1S/C15H16N4S/c1-9-5-7-12(8-6-9)19-11(3)13-10(2)16-17-15(20-4)14(13)18-19/h5-8H,1-4H3 |
InChI Key |
JSESMEVYYACGSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3C(=NN=C(C3=N2)SC)C)C |
Origin of Product |
United States |
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